NAALADase/GCP-II Enzyme Inhibition: 7,333-Fold Lower Potency of 2-PMSA Relative to 2-PMPA Defines Its Role as a Negative Control Tool
In a direct head-to-head study by Jackson et al. (2001), 2-(phosphonomethyl)succinic acid (2-PMSA) exhibited an IC₅₀ of 2200 nM against rat NAALADase (GCP-II), compared to 0.3 nM for its one-carbon-longer homolog 2-(phosphonomethyl)pentanedioic acid (2-PMPA) under identical assay conditions [1]. This represents a 7,333-fold potency difference. The only structural distinction is one additional methylene unit in the carbon backbone of 2-PMPA (pentanedioic acid core) versus 2-PMSA (succinic acid core), confirming that backbone chain length is a dominant determinant of active-site complementarity in this enzyme target [1].
| Evidence Dimension | NAALADase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2-PMSA: IC₅₀ = 2200 nM |
| Comparator Or Baseline | 2-PMPA (2-(phosphonomethyl)pentanedioic acid): IC₅₀ = 0.3 nM |
| Quantified Difference | 7,333-fold lower potency for 2-PMSA |
| Conditions | In vitro NAALADase enzyme inhibition assay; Rattus norvegicus; Jackson et al., J. Med. Chem. 2001, 44, 4170–4175 |
Why This Matters
This >7,000-fold IC₅₀ differential establishes 2-PMSA as a definitive low-potency structural analog of 2-PMPA, making it valuable as a negative control or specificity probe in NAALADase/GCP-II pharmacological studies, whereas 2-PMPA must be sourced for high-potency inhibition applications.
- [1] Jackson, P.F.; Tays, K.L.; Maclin, K.M.; Ko, Y.S.; Li, W.; Vitharana, D.; Tsukamoto, T.; Stoermer, D.; Lu, X.C.; Wozniak, K.; Slusher, B.S. Design and pharmacological activity of phosphinic acid based NAALADase inhibitors. J. Med. Chem. 2001, 44, 4170–4175. Data also curated in BRENDA (Ligand ID 53238). View Source
